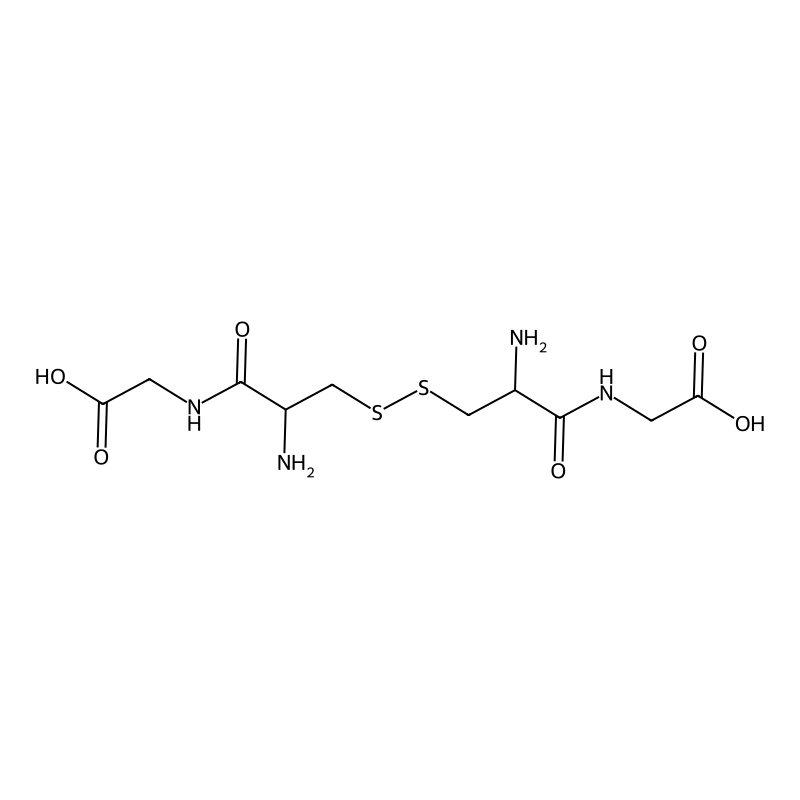((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Field: Crystallography
- Application: The compound
(S)-2-amino-3-(1H-indol-3-yl)propanoic addate – acetic acid – water (1:1:1)has been studied for its crystal structure . - Method: The crystal structure was determined using X-ray diffraction techniques .
- Results: The results of this study were published in the journal Zeitschrift für Kristallographie .
Crystal Structure Analysis
Chemical Synthesis
The compound ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid is a complex organic molecule that belongs to the class of amino acids and peptides. Its molecular formula is and it has a molecular weight of approximately 354.4 g/mol . The structure features multiple functional groups, including amino, carboxymethyl, and dithio components, which contribute to its unique biochemical properties. This compound is characterized by its potential roles in biological systems, particularly in relation to protein synthesis and cellular signaling.
- Peptide Bond Formation: It can react with other amino acids to form peptide bonds, contributing to protein synthesis.
- Disulfide Bond Formation: The dithio group allows for the formation of disulfide bonds with other thiol-containing compounds, which is crucial in stabilizing protein structures.
- Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, influencing the compound's solubility and reactivity in biological systems .
This compound exhibits several biological activities:
- Antioxidant Properties: The presence of sulfur-containing groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
- Modulation of Enzyme Activity: As an amino acid derivative, it may influence enzyme activities by serving as a substrate or an inhibitor.
- Cell Signaling: Its structural components may play roles in cellular signaling pathways, particularly in processes involving redox reactions and protein interactions .
The synthesis of ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid can be achieved through several methods:
- Solid Phase Peptide Synthesis (SPPS): This method involves the stepwise assembly of the peptide chain on a solid support, allowing for precise control over the sequence.
- Liquid Phase Synthesis: Involves the reaction of protected amino acids in solution, followed by deprotection steps to yield the final product.
- Chemical Modification: Existing peptides can be chemically modified to introduce the dithio and carboxymethyl groups .
The applications of this compound span various fields:
- Pharmaceuticals: It may serve as a precursor or active ingredient in drug formulations due to its biological activity.
- Biotechnology: Utilized in research settings for studying protein interactions and enzyme mechanisms.
- Nutraceuticals: Potential use as a dietary supplement due to its amino acid composition and possible health benefits .
Interaction studies involving this compound typically focus on its binding affinities with proteins and enzymes. These studies help elucidate its role in biological processes and its potential therapeutic applications. For instance:
- Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action.
- Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes can reveal potential therapeutic targets .
Several compounds share structural similarities with ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cysteine | Contains a thiol group; important for protein structure | |
| Glutathione | A tripeptide that acts as an antioxidant | |
| Homocysteine | Contains a thiol group; involved in methylation processes |
These compounds are unique due to their specific functional groups and biological roles. The presence of both amino and dithio groups in the target compound distinguishes it from others, potentially enhancing its reactivity and biological activity compared to simpler amino acids or peptides .






